Pentadecane-1,3-diol
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Overview
Description
. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a pentadecane chain, a saturated hydrocarbon with fifteen carbon atoms. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentadecane-1,3-diol can be synthesized through several methods, including the reduction of pentadecanedioic acid or the hydroformylation of 1-tetradecene followed by hydrogenation. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.
Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic hydrogenation of pentadecanedioic acid or its derivatives. This process requires specialized equipment to handle the high pressures and temperatures necessary for the reaction to proceed efficiently.
Chemical Reactions Analysis
Types of Reactions: Pentadecane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to pentadecanedioic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to pentadecane using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions with various reagents, such as halogens, to form halogenated derivatives.
Major Products Formed:
Oxidation: Pentadecanedioic acid
Reduction: Pentadecane
Substitution: Halogenated pentadecanes
Scientific Research Applications
Pentadecane-1,3-diol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of lipid metabolism and cell membrane structure.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which pentadecane-1,3-diol exerts its effects depends on its specific application. For example, in drug delivery systems, it may act as a carrier molecule, interacting with biological membranes and facilitating the transport of therapeutic agents. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Hexadecane-1,16-diol
Heptadecane-1,8-diol
Octadecane-1,18-diol
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Properties
IUPAC Name |
pentadecane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-14-16/h15-17H,2-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJRMHXEWBBMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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